[(1,1-Dichlorooctyl)sulfanyl]benzene
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Overview
Description
[(1,1-Dichlorooctyl)sulfanyl]benzene is an organic compound with the molecular formula C14H20Cl2S It consists of a benzene ring substituted with a sulfanyl group attached to a 1,1-dichlorooctyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dichlorooctyl)sulfanyl]benzene typically involves the reaction of benzene with 1,1-dichlorooctane in the presence of a sulfanylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,1-dichlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
[(1,1-Dichlorooctyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the sulfanyl group to a thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and elevated temperatures.
Reduction: LiAlH4, ether solvents, and low temperatures.
Substitution: NaOCH3, KOtBu, polar aprotic solvents, and moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dechlorinated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
[(1,1-Dichlorooctyl)sulfanyl]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1,1-Dichlorooctyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and dichlorooctyl groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparison with Similar Compounds
[(1,1-Dichlorooctyl)sulfanyl]benzene can be compared with other similar compounds, such as:
[(1,2-Dichlorooctyl)sulfanyl]benzene: Similar structure but with different chlorine atom positions, leading to variations in reactivity and applications.
[(1,1-Dichlorooctyl)sulfanyl]toluene: Contains a toluene ring instead of benzene, affecting its chemical properties and uses.
[(1,1-Dichlorooctyl)sulfanyl]phenol: Features a phenol group, providing different functional capabilities and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Properties
CAS No. |
83818-59-1 |
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Molecular Formula |
C14H20Cl2S |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1,1-dichlorooctylsulfanylbenzene |
InChI |
InChI=1S/C14H20Cl2S/c1-2-3-4-5-9-12-14(15,16)17-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3 |
InChI Key |
MPWWRRCCCXLEMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(SC1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
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